![molecular formula C25H25N3O2 B248841 N~1~-{2-[(4-BENZYLPIPERAZINO)CARBONYL]PHENYL}BENZAMIDE](/img/structure/B248841.png)
N~1~-{2-[(4-BENZYLPIPERAZINO)CARBONYL]PHENYL}BENZAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-{2-[(4-BENZYLPIPERAZINO)CARBONYL]PHENYL}BENZAMIDE is a complex organic compound that features a benzamide core linked to a piperazine ring substituted with a benzyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties, including its role as a ligand in various biochemical pathways.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-{2-[(4-BENZYLPIPERAZINO)CARBONYL]PHENYL}BENZAMIDE typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of 4-benzyl-1-piperazine. This can be achieved by reacting benzyl chloride with piperazine in the presence of a base such as sodium hydroxide.
Coupling with Benzoyl Chloride: The next step involves the reaction of the piperazine derivative with benzoyl chloride to form the intermediate compound.
Final Coupling Reaction: The intermediate is then reacted with 2-aminobenzamide under appropriate conditions to yield N1-{2-[(4-BENZYLPIPERAZINO)CARBONYL]PHENYL}BENZAMIDE.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially
Propiedades
Fórmula molecular |
C25H25N3O2 |
|---|---|
Peso molecular |
399.5 g/mol |
Nombre IUPAC |
N-[2-(4-benzylpiperazine-1-carbonyl)phenyl]benzamide |
InChI |
InChI=1S/C25H25N3O2/c29-24(21-11-5-2-6-12-21)26-23-14-8-7-13-22(23)25(30)28-17-15-27(16-18-28)19-20-9-3-1-4-10-20/h1-14H,15-19H2,(H,26,29) |
Clave InChI |
HWAKTEHNSQLDBP-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=CC=C3NC(=O)C4=CC=CC=C4 |
SMILES canónico |
C1CN(CCN1CC2=CC=CC=C2)C(=O)C3=CC=CC=C3NC(=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


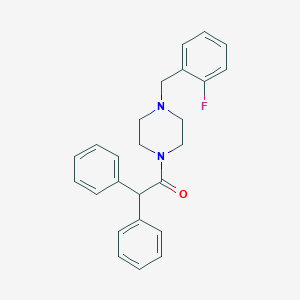
![(3-Chlorophenyl){4-[4-(methylsulfanyl)benzyl]piperazin-1-yl}methanone](/img/structure/B248761.png)
![1-[(3-BROMOPHENYL)METHYL]-4-(4-METHOXYBENZENESULFONYL)PIPERAZINE](/img/structure/B248765.png)
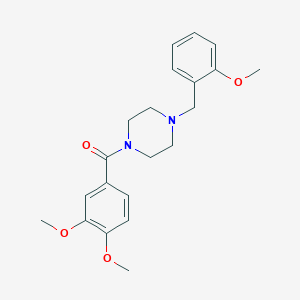


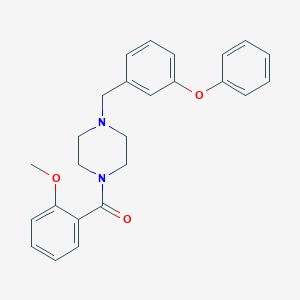
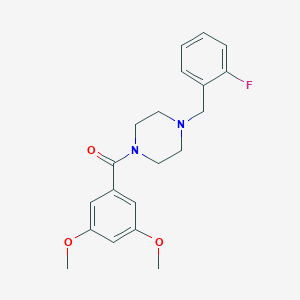
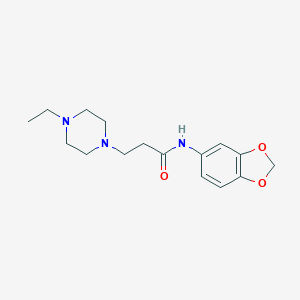



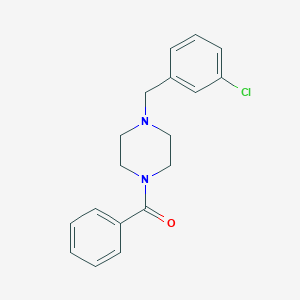
![1-[(2-METHOXYPHENYL)METHYL]-4-(THIOPHENE-2-CARBONYL)PIPERAZINE](/img/structure/B248783.png)
